1-(2-Methylfuran-3-yl)butane-1,3-dione
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Overview
Description
1-(2-Methylfuran-3-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . This compound features a furan ring substituted with a methyl group at the 2-position and a butane-1,3-dione moiety at the 3-position. It is primarily used in research settings and has various applications in synthetic chemistry.
Preparation Methods
The synthesis of 1-(2-Methylfuran-3-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with butane-1,3-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-(2-Methylfuran-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylfuran-3-yl)butane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylfuran-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
1-(2-Methylfuran-3-yl)butane-1,3-dione can be compared with other similar compounds, such as:
1-(2-Furyl)butane-1,3-dione: This compound has a similar structure but lacks the methyl group on the furan ring.
1-(2-Thiophenyl)butane-1,3-dione: This compound features a thiophene ring instead of a furan ring, leading to different chemical and biological properties.
4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione: This compound contains trifluoromethyl groups, which significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(2-methylfuran-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-6(10)5-9(11)8-3-4-12-7(8)2/h3-4H,5H2,1-2H3 |
InChI Key |
KDXPULLOHUMGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)CC(=O)C |
Origin of Product |
United States |
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